N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide
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Overview
Description
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide: is a synthetic organic compound with the molecular formula C12H12Cl5NO2. It is characterized by the presence of multiple chlorine atoms and a phenoxy group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The resulting intermediate is then reacted with butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of specific enzymes or the activation of certain receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide
- N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide
- N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide
- N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]butanamide
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C12H12Cl5NO2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H12Cl5NO2/c1-2-3-10(19)18-11(12(15,16)17)20-9-5-4-7(13)6-8(9)14/h4-6,11H,2-3H2,1H3,(H,18,19) |
InChI Key |
SAOOBNDBUGRMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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